molecular formula C14H19N3O2S B4124865 1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea

1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea

Cat. No.: B4124865
M. Wt: 293.39 g/mol
InChI Key: ZNJHWIIEVOETIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in organic synthesis and biological activities. The structure of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea includes a cyclohexyl group, a 4-methyl-2-nitrophenyl group, and a thiourea moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of cyclohexylamine with 4-methyl-2-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-methyl-2-pyridinyl)thiourea
  • N-cyclohexyl-N’-(2-morpholinoethyl)thiourea

Uniqueness

N-cyclohexyl-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to its specific structural features, such as the presence of a nitro group and a cyclohexyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

1-cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-7-8-12(13(9-10)17(18)19)16-14(20)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHWIIEVOETIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-3-(4-methyl-2-nitrophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.